Tert-Butyl thionitrile, a compound with the chemical formula , is a member of the thionitrile family, characterized by the presence of a sulfur atom bonded to a carbon atom that is also connected to a cyano group. This compound is notable for its unique structure, which combines both sulfur and nitrogen functionalities, making it an interesting subject of study in organic chemistry.
Tert-Butyl thionitrile is synthesized through various
These reactions highlight the versatility of tert-butyl thionitrile in organic synthesis and its potential applications in material science and medicinal chemistry.
Tert-Butyl thionitrile can be synthesized through various methods:
These synthetic routes allow for the production of tert-butyl thionitrile under varying conditions suited for different laboratory setups.
Tert-Butyl thionitrile has several applications, including:
Research into the interactions of tert-butyl thionitrile with other chemical species has shown that it can participate in complexation reactions with metals, influencing catalytic processes. Additionally, studies indicate that its reactivity with amines and alcohols can lead to significant transformations, making it a valuable compound for investigating reaction dynamics in organic chemistry.
Tert-Butyl thionitrile shares similarities with several other compounds within the organosulfur and organonitrogen families. Here are some comparable compounds:
The uniqueness of tert-butyl thionitrile lies in its combination of sulfur and nitrogen functionalities, which allows it to participate in diverse
The synthesis of tert-butyl thionitrile follows several established pathways that have been developed for thionitrile formation . The most common conventional approach involves the reaction of tert-butyl chloride with sodium thiocyanate under reflux conditions . This nucleophilic substitution reaction represents a direct method for introducing the thionitrile functional group onto the tertiary carbon framework.
Another well-established route utilizes the reaction of tert-butyl halides with metal cyanides [31]. This approach has been shown to be particularly effective for tertiary alkyl substrates, where traditional nucleophilic substitution reactions often fail due to steric hindrance [31]. The reaction typically requires elevated temperatures and extended reaction times to achieve satisfactory conversion rates.
The dehydration of corresponding thioamides represents an alternative conventional synthesis pathway [25]. Primary thioamides can be converted to thionitriles through treatment with dehydrating agents such as phosphorus pentoxide or thionyl chloride [25]. This method proceeds through an elimination mechanism where water is removed from the thioamide functionality to generate the thionitrile product [25].
| Synthesis Method | Starting Material | Reagent | Conditions | Yield Range |
|---|---|---|---|---|
| Nucleophilic Substitution | tert-Butyl chloride | Sodium thiocyanate | Reflux, ethanol | 60-75% |
| Metal Cyanide Route | tert-Butyl halide | Silver cyanide | 80-120°C | 45-65% |
| Thioamide Dehydration | tert-Butyl thioamide | Phosphorus pentoxide | 150-200°C | 70-85% |
Recent developments in green chemistry have introduced environmentally benign methods for thionitrile synthesis [9] [13]. Catalytic systems utilizing non-noble metal oxides have emerged as sustainable alternatives to traditional synthetic routes [9]. These nitrogen-doped graphene-layered catalysts demonstrate excellent stability and durability while facilitating thionitrile formation under mild conditions [9].
Solvent-free reaction protocols have gained significant attention as eco-friendly approaches to thionitrile synthesis [12]. These methodologies eliminate the need for volatile organic solvents, reducing environmental impact while maintaining synthetic efficiency [12]. Iron-based catalysts have proven particularly effective in promoting solvent-free acylation reactions that can be adapted for thionitrile formation [12].
The development of heterogeneous nanocatalysts represents another significant advancement in green thionitrile synthesis [13]. Magnetic silica nanoparticles decorated with copper have demonstrated high efficiency in promoting thionitrile formation reactions under mild conditions [13]. These catalysts offer the advantage of easy recovery and reusability, making them attractive for large-scale applications [13].
Tert-butyl nitrite has emerged as a versatile green reagent for various synthetic transformations [10] [14]. This compound serves as both a nitric oxide source and a radical initiator, enabling metal-free synthesis protocols [10] [14]. The use of environmentally friendly solvents such as ethanol and water as additives further enhances the green chemistry profile of these methodologies [10].
| Green Method | Catalyst System | Solvent | Temperature | Environmental Benefit |
|---|---|---|---|---|
| Metal Oxide Catalysis | Nitrogen-doped graphene | Aqueous ammonia | 25-80°C | Non-toxic reagents |
| Solvent-Free Protocol | Iron-based catalyst | None | Room temperature | Zero solvent waste |
| Magnetic Nanocatalyst | Copper-decorated silica | Minimal organic | 50-100°C | Catalyst recyclability |
| Nitrite-Mediated | None required | Ethanol/water | 60-120°C | Metal-free conditions |
Temperature optimization plays a crucial role in thionitrile synthesis efficiency [16] [18]. Studies have demonstrated that reaction temperatures significantly influence both conversion rates and product selectivity [16]. For nickel-catalyzed thiolation reactions, optimal temperatures typically range from 110 to 130 degrees Celsius [20]. Higher temperatures may lead to decomposition of sensitive intermediates, while lower temperatures result in incomplete conversion [20].
Catalyst loading optimization has been extensively studied for thionitrile formation reactions [20] [21]. Sequential closed-loop Bayesian optimization approaches have proven effective for determining optimal catalyst concentrations [21]. For nickel-catalyzed systems, catalyst loadings of 5 to 15 molar percent provide the best balance between reaction efficiency and economic considerations [20].
Yield optimization studies reveal significant variations depending on reaction conditions [17] [18]. Autonomous self-optimizing flow reactors have achieved yields exceeding 80 percent through systematic parameter optimization [18]. The optimization of residence time, temperature, and reagent stoichiometry can lead to substantial improvements in reaction outcomes [18].
Solvent selection critically impacts reaction efficiency and product isolation [20] [23]. 1,4-Dioxane has been identified as an optimal solvent for many thionitrile formation reactions, providing excellent yields while maintaining good substrate solubility [20]. Alternative solvents such as dimethylformamide and toluene have also shown promise under specific reaction conditions [22] [23].
| Parameter | Optimal Range | Impact on Yield | Critical Considerations |
|---|---|---|---|
| Temperature | 110-130°C | High (>20% variation) | Decomposition risk above 140°C |
| Catalyst Loading | 5-15 mol% | Moderate (10-15% variation) | Economic threshold at 20 mol% |
| Reaction Time | 12-24 hours | Moderate (5-10% variation) | Diminishing returns beyond 24h |
| Solvent Volume | 2-5 mL/mmol | Low (3-5% variation) | Concentration effects below 2 mL |
The mechanism of thionitrile formation involves complex reaction pathways that depend on the specific synthetic approach employed [24] [25]. For nucleophilic substitution reactions, the mechanism proceeds through a carbocation intermediate when tertiary alkyl halides are employed [25]. The high stability of the tertiary carbocation facilitates the substitution process, although steric hindrance can limit reaction rates [25].
In dehydration mechanisms involving thioamides, the process begins with nucleophilic attack on the dehydrating agent [25]. Thionyl chloride-mediated dehydration proceeds through formation of an intermediate sulfonyl chloride species [25]. The elimination of sulfur dioxide and hydrogen chloride generates the thionitrile product through a concerted mechanism [25].
Metal-catalyzed thionitrile formation mechanisms involve oxidative addition and reductive elimination cycles [15]. The catalytic cycle begins with oxidative addition of the aryl halide to the metal center [15]. Formation of the metal-thiolate complex occurs through reaction with the thiol substrate and base [15]. The cycle completes with reductive elimination to form the carbon-sulfur bond [15].
Radical mechanisms have been proposed for certain thionitrile formation reactions [24]. Tert-butyl nitrite-induced radical processes involve homolytic cleavage to generate tert-butoxy and nitric oxide radicals [24]. These radicals can initiate chain reactions leading to thionitrile formation through radical coupling processes [24].
The role of specifier proteins in biological thionitrile formation provides insights into enzymatic mechanisms [4]. These iron-containing proteins promote formation of alternative products through interference with classical hydrolysis pathways [4]. The mechanism involves interaction of the iron cofactor with substrate double bonds or thiolate groups [4].
| Mechanism Type | Key Intermediate | Rate-Determining Step | Selectivity Factors |
|---|---|---|---|
| Nucleophilic Substitution | Carbocation | C-X bond cleavage | Steric hindrance |
| Dehydration | Sulfonyl chloride | SO2 elimination | Electronic effects |
| Metal-Catalyzed | Metal-thiolate | Reductive elimination | Ligand coordination |
| Radical Process | Radical pair | Radical coupling | Radical stability |
tert-Butyl thionitrile, with the chemical formula C₄H₉NOS and CAS registry number 15459-95-7, possesses a distinctive molecular architecture characterized by a tetrahedral central carbon atom bearing three methyl groups and a sulfur atom [1]. The compound's IUPAC name is 2-methyl-2-nitrososulfanylpropane, reflecting its structural composition where a nitroso group (N=O) is attached to sulfur, which in turn is bonded to the tert-butyl moiety [1].
The molecular geometry exhibits a unique combination of electronic and steric effects. The tert-butyl group creates significant steric hindrance around the sulfur center, which influences the compound's reactivity profile [2]. The electron-withdrawing nature of the nitroso group enhances the electrophilicity of the sulfur atom, creating an interesting electronic environment that affects both chemical behavior and spectroscopic properties [2].
| Molecular Property | Value |
|---|---|
| Molecular Weight | 119.19 g/mol [1] |
| Exact Mass | 119.04048508 Da [1] |
| Heavy Atom Count | 7 [1] |
| Rotatable Bond Count | 1 [1] |
| Topological Polar Surface Area | 54.7 Ų [1] |
| XLogP3-AA | 1.2 [1] |
The compound features zero hydrogen bond donors but three hydrogen bond acceptors, contributing to its distinctive solubility characteristics [1]. The single rotatable bond provides limited conformational flexibility, while the topological polar surface area of 54.7 Ų indicates moderate polarity [1].
The thermodynamic properties of tert-butyl thionitrile must be estimated based on structural analogy with related compounds, as direct experimental data are limited. Comparative analysis with tert-butyl derivatives provides valuable insights into the expected physical properties [2] [3].
| Thermodynamic Property | Estimated Value | Estimation Method |
|---|---|---|
| Melting Point | -50 to -40°C | Based on tert-butyl derivatives [2] |
| Boiling Point | 120 to 130°C | Molecular weight trends [2] |
| Density | 0.95 to 1.05 g/cm³ | Functional group contributions [2] |
| Flash Point | 20 to 30°C | Structural analogies |
| Vapor Pressure (25°C) | 5 to 15 mmHg | Volatility trends |
The estimated boiling point range reflects the increased molecular weight compared to simpler tert-butyl compounds. For comparison, tert-butyl mercaptan boils at 64-65°C [4], while the presence of the nitroso group is expected to increase intermolecular interactions and thus elevate the boiling point [2].
Solubility characteristics follow the principle of "like dissolves like," with tert-butyl thionitrile showing good solubility in organic solvents such as alcohols, ethers, and hydrocarbons [5]. The compound exhibits limited water solubility due to its nonpolar tert-butyl group, which hinders interaction with polar water molecules [5]. The estimated density range of 0.95 to 1.05 g/cm³ is consistent with organic compounds containing sulfur and nitrogen functionalities [2].
The infrared spectrum of tert-butyl thionitrile exhibits characteristic absorption bands that facilitate structural identification. The nitroso functional group provides the most distinctive spectroscopic signature through its N=O stretching vibration [6] [7].
| Vibrational Mode | Expected Frequency (cm⁻¹) | Assignment | Intensity |
|---|---|---|---|
| N=O stretching | 1550-1600 | Nitroso group | Strong [7] |
| C-H stretching | 2950-3000 | tert-Butyl group | Medium-Strong |
| C-H bending | 1350-1450 | tert-Butyl group | Medium [6] |
| S-N stretching | 900-1000 | Sulfur-nitrogen bond | Medium |
| C-S stretching | 600-700 | Carbon-sulfur bond | Weak-Medium |
The nitroso N=O stretching frequency represents the most diagnostic feature, typically appearing as an intense absorption in the 1550-1600 cm⁻¹ region [7]. This frequency range is characteristic of the nitroso functional group and distinguishes it from nitro compounds, which exhibit two strong bands at approximately 1550 and 1350 cm⁻¹ [7].
Vibrational analysis of related tert-butyl compounds demonstrates that the tert-butyl group contributes characteristic C-H stretching vibrations in the 2950-3000 cm⁻¹ region [6]. The presence of three equivalent methyl groups results in relatively simple spectral patterns with minimal splitting [6].
Nuclear Magnetic Resonance spectroscopy provides detailed structural information for tert-butyl thionitrile. The tert-butyl group exhibits exceptional Nuclear Magnetic Resonance characteristics due to its high symmetry and rapid internal rotation [8] [9].
| Nuclear Magnetic Resonance Parameter | Expected Chemical Shift | Multiplicity | Integration |
|---|---|---|---|
| ¹H Nuclear Magnetic Resonance (tert-butyl) | 1.2-1.4 ppm | Singlet | 9H [8] |
| ¹³C Nuclear Magnetic Resonance (tert-butyl CH₃) | 28-32 ppm | - | - |
| ¹³C Nuclear Magnetic Resonance (quaternary C) | 45-55 ppm | - | - |
| ¹³C Nuclear Magnetic Resonance (nitroso) | 160-180 ppm | - | - |
The tert-butyl group produces a characteristic singlet in the ¹H Nuclear Magnetic Resonance spectrum due to the rapid rotation of the three equivalent methyl groups [8]. This singlet typically appears around 1.2-1.4 ppm and integrates for nine protons [8]. The sharp, intense nature of this signal makes it readily identifiable even in complex mixtures [9].
Studies on tert-butyl-tagged proteins demonstrate that the tert-butyl resonance remains sharp and observable even when attached to large molecular assemblies, provided the group retains sufficient mobility [8] [9]. This property suggests that the tert-butyl group in tert-butyl thionitrile should exhibit well-resolved Nuclear Magnetic Resonance signals under normal conditions.
The ultraviolet-visible absorption spectrum of tert-butyl thionitrile is dominated by electronic transitions associated with the nitroso chromophore. The nitroso group exhibits characteristic n→π* transitions that provide distinctive spectroscopic signatures [10].
| Electronic Transition | Expected Wavelength (nm) | Absorption Coefficient | Assignment |
|---|---|---|---|
| n→π* (nitroso) | 300-400 | Medium | Lone pair to antibonding π* |
| π→π* (nitroso) | 250-300 | Strong | Bonding to antibonding π* |
| σ→σ* (C-S) | <250 | Weak | Carbon-sulfur bond |
The n→π* transition of the nitroso group typically appears in the 300-400 nm region and represents the most characteristic feature of the ultraviolet-visible spectrum [10]. This transition arises from the promotion of a non-bonding electron on nitrogen to the antibonding π* orbital of the N=O bond. The relatively low energy of this transition contributes to the compound's potential photochemical reactivity.
The chromatographic behavior of tert-butyl thionitrile reflects its physicochemical properties, particularly its volatility, polarity, and molecular interactions with stationary phases [11] [12].
| Chromatographic Technique | Parameter | Expected Range | Conditions |
|---|---|---|---|
| Gas Chromatography | Retention Time | 8-12 minutes | DB-5 column, 30m, 100-250°C [12] |
| Gas Chromatography | Retention Index | 1100-1300 | Kovats index on DB-5 [12] |
| High Performance Liquid Chromatography (C18) | Retention Time | 5-10 minutes | MeCN:H₂O gradient [13] |
| High Performance Liquid Chromatography (C18) | Capacity Factor | 2-5 | MeCN:H₂O 60:40 [13] |
| Thin Layer Chromatography | Rf value | 0.4-0.6 | Hexane:EtOAc 7:3 |
Gas chromatography-mass spectrometry analysis of tert-butyl thionitrile is expected to show characteristic fragmentation patterns [12] [14]. The molecular ion peak should appear at m/z 119, corresponding to the molecular weight [1]. The base peak is likely to occur at m/z 57, representing the tert-butyl cation [(CH₃)₃C⁺], which is a common and stable fragment in mass spectrometry of tert-butyl compounds [12].
The retention behavior on reverse-phase High Performance Liquid Chromatography systems reflects the compound's moderate lipophilicity (XLogP3-AA = 1.2) [1]. The estimated retention time range of 5-10 minutes on C18 columns with acetonitrile-water mobile phases is consistent with compounds of similar polarity [13]. For preparative separation and impurity isolation, this method can be scaled up effectively [13].
Analysis by gas chromatography provides excellent separation and identification capabilities for tert-butyl thionitrile [12] [15]. The compound's volatility makes it well-suited for gas chromatographic analysis, with retention times typically falling in the 8-12 minute range on standard DB-5 columns under programmed temperature conditions [12]. The Kovats retention index, estimated at 1100-1300, provides a temperature-independent parameter for compound identification [12].